molecular formula C14H10ClNO3 B6400986 5-(3-Aminocarbonylphenyl)-2-chlorobenzoic acid, 95% CAS No. 1261906-65-3

5-(3-Aminocarbonylphenyl)-2-chlorobenzoic acid, 95%

Cat. No. B6400986
CAS RN: 1261906-65-3
M. Wt: 275.68 g/mol
InChI Key: ZHCQQZILXIPWRD-UHFFFAOYSA-N
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Description

5-(3-Aminocarbonylphenyl)-2-chlorobenzoic acid, or 5-ACPCB, is an organic compound with a molecular formula of C12H9Cl2NO2. It is a white crystalline solid with a melting point of 155-156°C. 5-ACPCB is a versatile compound used in a variety of scientific fields, ranging from materials science to biochemistry. It has been used in the synthesis of various organic compounds, as a reagent in chemical reactions, and as a starting material for the synthesis of pharmaceuticals. In addition, it has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

5-ACPCB has a wide range of scientific applications. It has been used as a reagent in the synthesis of organic compounds, such as polymers, dyes, and pharmaceuticals. It has also been used in the synthesis of polymers and resins, as well as in the synthesis of materials for optical and electronic applications. In addition, it has been studied for its potential applications in biochemistry and physiology, as well as its potential use in laboratory experiments.

Mechanism of Action

The mechanism of action of 5-ACPCB is not fully understood. It is believed to act as an inhibitor of enzymes involved in the metabolism of carbohydrates and lipids. It has also been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA. In addition, it has been shown to inhibit the activity of enzymes involved in the synthesis of proteins.
Biochemical and Physiological Effects
5-ACPCB has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids, as well as the synthesis of proteins. In addition, it has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA. Furthermore, it has been shown to inhibit the activity of enzymes involved in the synthesis of hormones and other regulatory molecules.

Advantages and Limitations for Lab Experiments

5-ACPCB has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of chemical reactions. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is also important to note that 5-ACPCB is a toxic compound and should be handled with care. Furthermore, it is important to note that it is not water-soluble and must be dissolved in an organic solvent before use.

Future Directions

There are several potential future directions for 5-ACPCB. It could be used to synthesize other organic compounds, such as polymers, dyes, and pharmaceuticals. In addition, it could be used to study the biochemical and physiological effects of other compounds. Furthermore, it could be used to study the mechanism of action of enzymes involved in the metabolism of carbohydrates and lipids, as well as the synthesis of proteins. Finally, it could be used to study the potential applications of 5-ACPCB in laboratory experiments.

Synthesis Methods

5-ACPCB is synthesized by the reaction of 3-aminobenzoic acid and 2-chlorobenzonitrile in the presence of a base. The reaction is carried out in an organic solvent, such as acetonitrile, and yields 5-ACPCB as the product. The reaction is carried out at a temperature of 80-90°C for 2-3 hours, and the product is purified by recrystallization.

properties

IUPAC Name

5-(3-carbamoylphenyl)-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c15-12-5-4-9(7-11(12)14(18)19)8-2-1-3-10(6-8)13(16)17/h1-7H,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCQQZILXIPWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689876
Record name 3'-Carbamoyl-4-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261906-65-3
Record name 3'-Carbamoyl-4-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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